Application Summary: “rac-Propoxyphene-D5” is used as a reference standard in the field of forensic toxicology . It’s particularly useful in the detection and quantification of drugs of abuse in human blood .
Method of Application: The typical methodologies involve the use of liquid chromatography-mass spectrometry (LC-MS) technology, also referred to as triple quadrupole mass spectrometers . The whole blood samples are extracted by offline internal standard addition and protein precipitation . The extracted samples are then injected onto a system fitted with a binary high-pressure mixing pump . Detection is performed with a resolution of 35,000 (FWHM) @ m/z 200 in Full MS mode covering an m/z range between 100 and 600 .
Results or Outcomes: This method allows for the quantification of several drugs of abuse in human blood in one assay . It offers sensitive data for targeted quantitation assays .
Application Summary: “rac-Propoxyphene-D5” is used in the pharmaceutical industry as an intermediate in the production of certain drugs .
Method of Application: The lipase kinetic resolution (KR) of aryloxy-propan-2-yl acetates, via hydrolysis, produced enantiomerically pure/enantioenriched mexiletine intermediates and analogs .
Results or Outcomes: The resolution process results in the production of enantiomerically pure or enantioenriched mexiletine intermediates and analogs .
Rac-Propoxyphene-D5 is a deuterated derivative of propoxyphene, an opioid analgesic previously used for pain relief. This compound is distinguished by the substitution of five hydrogen atoms with deuterium, which enhances its utility in various analytical applications, particularly in mass spectrometry due to its unique isotopic signature. The molecular formula for rac-Propoxyphene-D5 is , with a molecular weight of approximately 344.50 g/mol . Its structural modifications allow it to serve as a reliable reference standard in pharmacokinetic studies and forensic toxicology.
The specific products formed from these reactions depend on the reagents and conditions applied during the reaction process.
The synthesis of rac-Propoxyphene-D5 involves the incorporation of deuterium atoms into the propoxyphene structure through various methods:
Rac-Propoxyphene-D5 has several applications in scientific research:
Studies involving rac-Propoxyphene-D5 focus on its interactions with various biological systems. Notably, it has been investigated for its potential cardiovascular effects due to its interaction with sodium channels and opioid receptors. These interactions raise concerns regarding cardiac safety profiles for users of propoxyphene derivatives . Understanding these interactions is crucial for assessing both therapeutic efficacy and safety.
Rac-Propoxyphene-D5 shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Similarity | Primary Use | Unique Feature |
---|---|---|---|
Propoxyphene | Similar backbone | Opioid analgesic | Associated with serious health risks |
Dextropropoxyphene | Similar backbone | Opioid analgesic | More potent than racemic form |
Norpropoxyphene | Metabolite of propoxyphene | Analgesic metabolite | Active metabolite with distinct pharmacological profile |
Methadone | Different backbone | Opioid dependence treatment | Longer half-life and different receptor activity |
Buprenorphine | Different backbone | Pain management | Partial agonist with ceiling effect |
Rac-Propoxyphene-D5's unique isotopic labeling makes it particularly valuable for analytical purposes, distinguishing it from other similar compounds that do not possess this feature.